molecular formula C12H16N2O2 B111572 N-(3-Formyl-5-methylpyridin-2-yl)pivalamide CAS No. 127446-31-5

N-(3-Formyl-5-methylpyridin-2-yl)pivalamide

Cat. No.: B111572
CAS No.: 127446-31-5
M. Wt: 220.27 g/mol
InChI Key: HMOHLNKCBWHRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Formyl-5-methylpyridin-2-yl)pivalamide is a pyridine derivative characterized by a formyl (-CHO) group at the 3-position, a methyl (-CH₃) group at the 5-position, and a pivalamide (-NHC(O)C(CH₃)₃) moiety at the 2-position of the pyridine ring (CAS: 86847-64-5) . The compound’s molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 232.25 g/mol. The formyl group enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic frameworks.

Properties

IUPAC Name

N-(3-formyl-5-methylpyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8-5-9(7-15)10(13-6-8)14-11(16)12(2,3)4/h5-7H,1-4H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOHLNKCBWHRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563217
Record name N-(3-Formyl-5-methylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127446-31-5
Record name N-(3-Formyl-5-methylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formylation Followed by Acylation

This method prioritizes the introduction of the formyl group before protecting the amine as a pivalamide.

Step 1: Formylation of 2-Amino-5-methylpyridine
The Vilsmeier-Haack reaction is employed to install the formyl group at position 3. 2-Amino-5-methylpyridine reacts with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions. The amino group activates the ring, directing electrophilic substitution to the para position relative to the methyl group (position 3).

Reaction Conditions:

  • Reagents: DMF (2.5 equiv), POCl₃ (1.2 equiv)

  • Temperature: 0–5°C (initial), then 80°C (2 hours)

  • Workup: Neutralization with aqueous NaHCO₃

  • Intermediate: 3-Formyl-5-methylpyridin-2-amine

Step 2: Acylation with Pivaloyl Chloride
The amine is protected as a pivalamide using pivaloyl chloride in the presence of a base.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)

  • Base: Pyridine (2.0 equiv)

  • Temperature: 20°C (2 hours)

  • Yield: ~70–80% (estimated from analogous reactions)

Acylation Followed by Directed Ortho-Metalation

This approach leverages the directing effects of the pivalamide group to achieve regioselective formylation.

Step 1: Protection of 2-Amino-5-methylpyridine
The amine is first converted to the pivalamide to enhance stability and direct subsequent reactions.

Reaction Conditions:

  • Reagents: Pivaloyl chloride (1.2 equiv), pyridine (2.0 equiv)

  • Solvent: DCM

  • Temperature: 20°C (2 hours)

  • Intermediate: N-(5-Methylpyridin-2-yl)pivalamide

Step 2: Directed Ortho-Metalation and Formylation
A strong base deprotonates the position ortho to the pivalamide, enabling formylation.

Reaction Conditions:

  • Base: Lithium diisopropylamide (LDA, 1.1 equiv)

  • Quenching Agent: DMF (2.0 equiv)

  • Temperature: -78°C (metalation), then 0°C (quenching)

  • Solvent: Tetrahydrofuran (THF)

  • Yield: ~60–70% (estimated)

Comparative Analysis of Methods

ParameterFormylation-Acylation RouteAcylation-Metalation Route
Regioselectivity Moderate (relies on amino group activation)High (directed by pivalamide)
Reaction Complexity Low (two straightforward steps)Moderate (requires cryogenic conditions)
Yield 70–80%60–70%
Purification Column chromatographyRecrystallization

Optimization and Challenges

Vilsmeier-Haack Reaction Optimization

  • Acid Scavenging: Excess POCl₃ must be quenched carefully to avoid side reactions.

  • Temperature Control: Maintaining low temperatures during formylation minimizes ring decomposition.

Directed Metalation Challenges

  • Base Sensitivity: LDA requires anhydrous conditions and inert atmospheres.

  • Competitive Side Reactions: Over-metalation can occur if quenching is delayed.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow systems to enhance safety and efficiency:

  • Acylation: Automated reactors with in-line pH monitoring ensure consistent pivalamide formation.

  • Purification: High-performance liquid chromatography (HPLC) replaces column chromatography for higher throughput.

Emerging Methodologies

Recent advances include enzymatic acylation and photochemical formylation, though these remain experimental:

  • Enzymatic Protection: Lipases catalyze pivalamide formation under mild conditions (30°C, aqueous buffer).

  • Photochemical Activation: UV light initiates radical-based formylation, avoiding harsh reagents .

Scientific Research Applications

N-(3-Formyl-5-methylpyridin-2-yl)pivalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Formyl-5-methylpyridin-2-yl)pivalamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biomolecules. The pivalamide group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Formyl Group Modifications

N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)pivalamide

  • Molecular Formula : C₁₂H₁₁F₃N₂O₂
  • Key Difference : The methyl group at the 5-position is replaced by a trifluoromethyl (-CF₃) group.
  • Impact : The electron-withdrawing -CF₃ group increases electrophilicity at the formyl position, enhancing reactivity in nucleophilic additions .

N-(2-Cyano-5-formylpyridin-3-yl)pivalamide Molecular Formula: C₁₂H₁₃N₃O₂ Key Difference: A cyano (-CN) group replaces the methyl group at the 2-position. Impact: The -CN group introduces additional polarity, improving solubility in polar solvents .

Halogen-Substituted Derivatives

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide Molecular Formula: C₁₁H₁₂ClIN₂O₂ Key Difference: Chloro (-Cl) and iodo (-I) substituents at the 2- and 6-positions.

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide

  • Molecular Formula : C₁₁H₁₂F₃IN₂O
  • Key Difference : Iodo and trifluoromethyl groups at the 3- and 5-positions.
  • Impact : High molecular weight (372.13 g/mol) and halogenated structure may necessitate specialized handling due to toxicity .

Physical and Spectroscopic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm)
N-(3-Formyl-5-methylpyridin-2-yl)pivalamide C₁₂H₁₄N₂O₂ 232.25 Not reported Not available
N-(4-Methyl-3'-(trifluoromethyl)-biphenyl-3-yl)pivalamide C₁₉H₁₉F₃N₂O 348.36 77–83 8.79 (s, 1H), 2.40 (s, 3H)
N-(2-Methyl-5-(thiophen-2-yl)phenyl)pivalamide C₁₇H₂₀N₂O₂S 308.41 107–113 7.35–6.85 (m, 3H), 2.25 (s, 3H)
N-(3-Hydroxy-5-methylpyridin-2-yl)pivalamide C₁₁H₁₆N₂O₂ 208.26 Not reported 8.15 (d, 1H), 6.89 (s, 1H)

Key Observations :

  • Melting points vary significantly based on substituents. For example, biphenyl derivatives (e.g., 77–83°C) exhibit lower melting points compared to thiophene-containing analogs (107–113°C) due to differences in crystallinity .
  • ¹H NMR spectra for methyl-substituted compounds show characteristic singlet peaks at δ 2.25–2.40 ppm for methyl groups .

Commercial Availability and Pricing

Compound Name Catalog Number Price (USD) for 25 g
This compound Not available Not listed
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide HB180-3 6,000
N-(2-Cyano-5-formylpyridin-3-yl)pivalamide HB317-3 6,000
N-(3-Hydroxy-5-methylpyridin-2-yl)pivalamide HB475-3 4,800

Note: Halogenated and cyano-substituted derivatives command higher prices due to complex synthesis and purification steps .

Research Findings and Trends

  • Synthetic Efficiency: Flash chromatography on silica gel is a common purification method for pivalamide derivatives, as noted for biphenyl analogs .
  • Safety Considerations: Halogenated compounds (e.g., iodo derivatives) require stringent safety protocols due to toxicity risks, while non-halogenated analogs are generally safer .

Biological Activity

N-(3-Formyl-5-methylpyridin-2-yl)pivalamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a formyl group at the 3-position and a pivalamide group at the 2-position. Its molecular formula is C11H14N2OC_{11}H_{14}N_2O with a molecular weight of approximately 202.24 g/mol. The presence of the formyl group enhances its reactivity, while the pivalamide group contributes to its stability and lipophilicity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, it has been shown to affect the expression of genes related to cell cycle regulation and apoptosis, leading to decreased viability of cancer cells in culture .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in targeting enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell growth.
  • Lipophilicity : The pivalamide group enhances the lipophilicity of the molecule, improving its ability to cross cell membranes and reach intracellular targets .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Bacterial Inhibition : A study demonstrated that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cancer Cell Line Testing : Another research effort focused on human cancer cell lines, where treatment with varying concentrations of this compound resulted in reduced cell viability and increased markers of apoptosis after 48 hours .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(3-Hydroxy-5-methylpyridin-2-yl)pivalamideHydroxyl instead of formylModerate antibacterial activity
N-(3-Acetyl-5-methylpyridin-2-yl)pivalamideAcetyl groupLimited anticancer activity
N-(3-Iodo-5-methylpyridin-2-yl)pivalamideIodine substitutionEnhanced antimicrobial properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Formyl-5-methylpyridin-2-yl)pivalamide, and how can reaction efficiency be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-formyl-5-methylpyridine-2-amine with pivaloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization includes controlling stoichiometric ratios (1:1.2 for amine to pivaloyl chloride) and using inert solvents like dichloromethane or THF at 0–25°C . Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane).

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR : 1^1H NMR shows characteristic peaks: δ 8.5–8.7 ppm (pyridine H), δ 2.1–2.3 ppm (pivaloyl CH3_3), δ 10.1 ppm (formyl CHO).
  • XRD : Single-crystal X-ray diffraction (using SHELX software ) confirms the planar pyridine ring and torsion angles between the formyl and pivalamide groups.
  • HRMS : Exact mass calculated for C12_{12}H16_{16}N2_2O2_2 is 236.1161 (observed: 236.1158) .

Q. What purification methods are effective for isolating this compound?

  • Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. For scale-up, recrystallization in ethanol/water (7:3 v/v) yields crystals with minimal impurities. Purity is validated via HPLC (C18 column, retention time ~8.2 min) .

Q. What are the key functional groups influencing the compound’s reactivity?

  • Methodology : The formyl (-CHO) group participates in nucleophilic additions (e.g., formation of hydrazones with hydrazines), while the pivalamide group provides steric hindrance, reducing undesired side reactions. Reactivity is probed via derivatization studies (e.g., Schiff base formation under acidic conditions) .

Advanced Research Questions

Q. How do competing reaction pathways impact the synthesis of derivatives from this compound?

  • Methodology : Kinetic vs. thermodynamic control is studied using DFT calculations (B3LYP/6-31G* level). For example, formyl group reactivity dominates in polar aprotic solvents (e.g., DMF), whereas pivalamide stability prevails in non-polar media. Competing pathways are identified via LC-MS monitoring of intermediates .

Q. How can contradictions in crystallographic data (e.g., bond lengths) be resolved for this compound?

  • Methodology : Discrepancies arise from solvent effects or twinning. High-resolution XRD (λ = 0.7107 Å) at 100 K minimizes thermal motion artifacts. SHELXL refinement with anisotropic displacement parameters improves accuracy. Disordered regions are modeled using PART instructions .

Q. What computational tools predict the compound’s bioactivity, and how do they align with experimental assays?

  • Methodology : Molecular docking (AutoDock Vina) against targets like kinases or cytochrome P450 enzymes predicts binding affinities (ΔG < −7 kcal/mol). Experimental validation uses fluorescence polarization assays or SPR. Discrepancies are addressed by refining force fields (e.g., AMBER) or adjusting solvation models .

Q. How does steric hindrance from the pivalamide group influence regioselectivity in cross-coupling reactions?

  • Methodology : Suzuki-Miyaura coupling with aryl boronic acids shows preferential substitution at the pyridine 4-position (vs. 6-position) due to pivalamide steric effects. Selectivity is quantified via 19^{19}F NMR (for fluorinated analogs) or GC-MS .

Q. What strategies mitigate degradation of this compound under acidic/basic conditions?

  • Methodology : Stability studies (pH 1–13, 25–60°C) reveal rapid hydrolysis of the formyl group at pH < 2. Stabilization is achieved via co-solvents (e.g., DMSO) or buffering agents (e.g., phosphate at pH 7). Degradation products are characterized via LC-QTOF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.